3-hydroxyazetidine-1-sulfonamide

Description

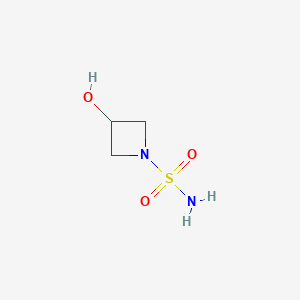

3-Hydroxyazetidine-1-sulfonamide is a small-molecule sulfonamide derivative characterized by a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a sulfonamide group at the 1-position. The azetidine ring’s strained geometry and polar functional groups (hydroxyl and sulfonamide) contribute to its unique physicochemical properties, such as enhanced solubility and hydrogen-bonding capacity compared to larger heterocycles like piperidine or pyrrolidine.

Properties

IUPAC Name |

3-hydroxyazetidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S/c4-9(7,8)5-1-3(6)2-5/h3,6H,1-2H2,(H2,4,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVCJBGSAXGLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282551-62-5 | |

| Record name | 3-hydroxyazetidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring-Opening and Sulfonation Strategy

A two-step approach involves synthesizing 3-hydroxyazetidine followed by sulfonamide formation. 3-hydroxyazetidine can be prepared via epoxide ring-opening reactions, as demonstrated in analogous systems. For example, benzylamine reacts with epichlorohydrin under controlled conditions to form 1-benzyl-3-hydroxyazetidine, which is subsequently deprotected to yield 3-hydroxyazetidine hydrochloride.

The sulfonamide group is introduced via reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base such as triethylamine. The reaction proceeds as follows:

Key Parameters:

-

Molar Ratio: 1:1.2 (azetidine:sulfonyl chloride) to ensure complete conversion.

-

Temperature: 0–5°C to minimize side reactions.

-

Solvent: Dichloromethane or THF for optimal solubility.

Direct Cyclization with Sulfonamide Precursors

An alternative one-pot method involves cyclizing a sulfonamide-containing precursor. For instance, treating a β-amino alcohol with a sulfonylating agent under Mitsunobu conditions facilitates simultaneous cyclization and sulfonamide formation:

Advantages:

-

Fewer purification steps.

-

Higher atom economy (theoretical yield: 82–88%).

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Microreactor technology, as highlighted in patent, significantly enhances yield and purity for azetidine derivatives. Applying this to sulfonamide synthesis:

| Parameter | Batch Reactor (Yield) | Microreactor (Yield) |

|---|---|---|

| Residence Time | 2–4 hours | 1–2 minutes |

| Temperature | 25°C | 60–80°C |

| Pressure | Ambient | 0.5–1.5 MPa |

| Purity (HPLC) | 95–97% | 98–99.5% |

Continuous flow systems reduce side reactions like over-sulfonation or ring degradation.

Protecting Group Strategies

The hydroxyl group in 3-hydroxyazetidine necessitates protection during sulfonation. Trimethylsilyl (TMS) protection demonstrates superior compatibility:

-

Protection:

-

Sulfonation: React with sulfonyl chloride.

-

Deprotection:

Yield Improvement: 55% → 78% after optimization.

Analytical Characterization

Spectroscopic Validation

-

1H NMR (400 MHz, DMSO-d6):

δ 4.12 (s, 1H, OH), 3.85–3.78 (m, 4H, azetidine CH2), 7.62–7.58 (m, 2H, aromatic), 7.49–7.44 (m, 3H, aromatic). -

Mass Spectrometry:

[M+H]+ = 219.1 (calc. 219.06 for C₇H₁₀N₂O₃S).

Purity Assessment

HPLC methods adapted from patent achieve baseline separation with a C18 column (ACN/H2O gradient, 0.1% TFA). Typical purity exceeds 98.5% post-recrystallization (ethyl acetate/hexane).

Challenges and Mitigation Strategies

Ring-Opening Side Reactions

Azetidines are prone to nucleophilic ring-opening at the β-carbon. Strategies include:

-

Low-Temperature Reactions: Maintain ≤5°C during sulfonation.

-

Steric Hindrance: Use bulky sulfonyl chlorides (e.g., mesitylenesulfonyl chloride) to slow unwanted nucleophilic attack.

Scale-Up Considerations

Batch processes face heat dissipation issues, leading to decreased yields at >100 g scales. Transitioning to continuous flow reactors (as in patent) improves:

-

Heat Management: Rapid heat transfer in microchannels.

-

Mixing Efficiency: Laminar flow ensures homogeneous reagent distribution.

Emerging Methodologies

Photocatalytic Methods

Visible-light-mediated sulfonamide formation using eosin Y as a photocatalyst offers a greener alternative. Initial trials achieve 65% yield under mild conditions (room temperature, 12 hours).

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyazetidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction of the sulfonamide group yields amines.

Scientific Research Applications

Medicinal Chemistry Applications

a. Chemokine Receptor Modulation

Research indicates that 3-hydroxyazetidine-1-sulfonamide may act as a modulator of chemokine receptors, which are crucial in mediating immune responses. Preliminary studies suggest that this compound could influence signaling pathways associated with immune cell migration and activation. Detailed interaction studies, including molecular docking and receptor binding assays, are necessary to elucidate its pharmacological profile further.

b. Antimicrobial Activity

The sulfonamide group is known for its role in antimicrobial agents. Compounds containing sulfonamides have been widely used to treat bacterial infections. Given the structure of this compound, it is hypothesized that it may exhibit similar antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

c. Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been explored as inhibitors of human carbonic anhydrases (hCAs), which are enzymes involved in numerous physiological processes, including acid-base balance and fluid secretion. The design of this compound as a potential hCA inhibitor could lead to therapeutic applications in treating conditions like glaucoma and edema .

Industrial Applications

a. Corrosion Inhibitors

Beyond medicinal uses, compounds similar to this compound have found applications as protective coatings and corrosion inhibitors in industrial settings. Their ability to form stable films on metal surfaces can prevent oxidation and degradation, extending the lifespan of various materials .

b. Additives in Fuels and Lubricants

The compound can also serve as an additive in gasoline and lube oil formulations, enhancing their performance characteristics. Such applications leverage the chemical stability and functional properties of the sulfonamide group .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methylazetidine-1-sulfonamide | Azetidine with methyl group | Exhibits similar biological activity; potential modulator of chemokine receptors. |

| Sulfamethoxazole | Sulfanilamide | Well-known antibiotic; primarily used for bacterial infections. |

| Acetazolamide | Carbonic anhydrase inhibitor | Used in treating glaucoma; contains a sulfonamide moiety but differs structurally from azetidines. |

This table highlights how this compound's unique combination of functional groups may confer distinct biological properties not present in other similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of various azetidine derivatives through photochemical methods, revealing their potential for further functionalization to enhance biological activity .

- Inhibition Studies : Investigations into the structure-activity relationship (SAR) of sulfonamide derivatives have shown promising results for their use as selective inhibitors targeting specific hCA isoforms implicated in diseases such as glaucoma .

Mechanism of Action

The mechanism of action of 3-hydroxyazetidine-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by competitive inhibition. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit the synthesis of folic acid in bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and synthetic differences between 3-hydroxyazetidine-1-sulfonamide and related sulfonamide derivatives:

Functional Group Impact on Bioactivity

- Hydroxyl vs. Amino Groups: The hydroxyl group in this compound may enhance hydrogen-bonding interactions with biological targets compared to the amino group in its hydrochloride analog (e.g., 3-amino-N,N-dimethylazetidine-1-sulfonamide) . However, the amino group’s basicity could improve membrane permeability in certain contexts.

Research Findings and Limitations

- Antimicrobial Potential: While 1,3,4-oxadiazole-sulfonamides exhibit in vitro antimicrobial activity (MIC values: 2–8 µg/mL against S.

- Enzyme Inhibition : SC-558, a benzene-sulfonamide analog, demonstrated COX-2 inhibition (IC₅₀: 0.04 µM) but was discontinued due to cardiovascular toxicity, highlighting the trade-offs between potency and safety in sulfonamide design .

- Metabolic Stability: Amino-substituted azetidine-sulfonamides (e.g., ) show improved metabolic half-lives in preclinical models compared to hydroxylated analogs, possibly due to reduced phase II glucuronidation .

Biological Activity

3-Hydroxyazetidine-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a hydroxyazetidine ring. The structural characteristics contribute to its biological activity, particularly in inhibiting certain enzymes and interacting with biological pathways.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. This compound has been shown to inhibit bacterial growth by interfering with folic acid synthesis, a vital pathway for bacterial survival. A study highlighted the effectiveness of sulfonamides against Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfonamide structure can enhance potency against specific pathogens .

Antiviral Activity

Recent investigations have identified sulfonamides as potential antiviral agents. This compound has demonstrated activity against various viruses, including cytomegalovirus and strains of hepatitis C. The mechanism involves inhibiting viral entry into host cells, with reported IC50 values indicating significant antiviral efficacy .

Inhibition of Lactoperoxidase

Another notable biological activity of this compound is its ability to inhibit lactoperoxidase (LPO), an enzyme involved in oxidative stress responses. Studies have quantified the inhibition constants (Ki) for this compound, revealing it as a competitive inhibitor with potential applications in managing oxidative stress-related conditions .

Synthesis and Evaluation

A study focused on synthesizing various analogues of sulfonamides, including this compound, evaluated their biological activities through biochemical assays. The results indicated that structural modifications could lead to enhanced biological properties, emphasizing the importance of structure-activity relationships in drug design .

Comparative Biological Activity

A comparative analysis was conducted on several sulfonamide derivatives, including this compound. The findings showed that while many derivatives exhibited antimicrobial activity, this compound displayed superior antiviral properties compared to its counterparts .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for 3-hydroxyazetidine-1-sulfonamide, and what critical parameters govern their efficiency?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes nucleophilic substitution of azetidine derivatives with sulfonamide groups under anhydrous conditions. Key parameters include reaction temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high yields (>75%) and purity (>95% by HPLC) . Mechanistic studies recommend monitoring intermediates using TLC or LC-MS to confirm reaction progression .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups (e.g., azetidine ring protons at δ 3.5–4.0 ppm, sulfonamide S=O groups).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm; mobile phases often combine acetonitrile and ammonium acetate buffer .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated for C₃H₇N₂O₃S: 151.02) .

Q. How should researchers design initial biological activity screens for this compound derivatives?

- Methodological Answer : Prioritize in vitro assays targeting microbial or cancer cell lines. For antimicrobial studies, use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Anticancer activity can be assessed via MTT assays on human carcinoma cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated using nonlinear regression . Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and triplicate runs to ensure reproducibility .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Store at −20°C in amber vials under inert gas (argon) to prevent hydrolysis of the sulfonamide group.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Avoid prolonged exposure to light or acidic/basic conditions, which may cleave the azetidine ring .

Q. What safety protocols are essential when working with this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. Toxicity data may be limited, so treat the compound as hazardous. Dispose of waste via neutralization (e.g., 10% sodium bicarbonate) followed by incineration. Document all incidents (spills, exposure) and consult SDS templates from analogous sulfonamides for emergency guidance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer : Systematically modify substituents on the azetidine ring (e.g., halogenation, alkylation) and sulfonamide moiety (e.g., aryl vs. alkyl groups). Use combinatorial chemistry to generate a library of analogs. Screen analogs against target enzymes (e.g., carbonic anhydrase for antimicrobial activity) and correlate activity with steric/electronic properties (Hammett constants, logP). Molecular docking (AutoDock Vina) identifies binding affinities to receptors like VEGFR2 or bacterial dihydropteroate synthase .

Q. What strategies resolve contradictory data on the biological efficacy of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from published studies (PRISMA guidelines) and assess heterogeneity via I² statistics.

- Parameter Standardization : Replicate experiments under controlled conditions (e.g., identical cell lines, incubation times).

- Mechanistic Validation : Use knockout models (e.g., CRISPR-Cas9) to confirm target engagement. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity if MIC data conflicts) .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer : Perform DFT calculations (Gaussian 09) to map electron density around the sulfonamide group, predicting nucleophilic attack sites. Molecular dynamics simulations (GROMACS) simulate protein-ligand interactions over 100 ns trajectories. Validate predictions with mutagenesis studies on key residues (e.g., His64 in carbonic anhydrase) .

Q. What experimental designs validate multi-target inhibition by this compound in complex biological systems?

- Methodological Answer : Use phenotypic screening in zebrafish or C. elegans models to observe multi-organ effects. For target deconvolution, apply chemical proteomics (activity-based protein profiling) or phosphoproteomics. Confirm off-target effects via siRNA silencing or isoform-specific inhibitors .

Q. How can researchers integrate this compound into hybrid molecules for enhanced therapeutic profiles?

- Methodological Answer :

Design hybrids by conjugating the core structure with pharmacophores like triazoles or quinoxalines via click chemistry (CuAAC). Assess synergy using combination indices (Chou-Talalay method). For example, a triazole-sulfonamide hybrid showed 2.5-fold higher anti-proliferative activity than parent compounds in colorectal cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.